molecular formula C12H11NOS2 B7765165 (5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7765165
M. Wt: 249.4 g/mol
InChI Key: FVAZWQJWDBXJSC-POHAHGRESA-N
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Description

(5Z)-5-(2,4-Dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one ( 4818-22-8) is a thiazolidinone-based organic compound with a molecular formula of C12H11NOS2 and a molecular weight of 249.35 g/mol . This compound features a benzylidene substituent and a sulfanyl (mercapto) group, which are functional motifs of significant interest in medicinal chemistry and drug discovery. Thiazolidinone scaffolds, in particular, have been extensively reported in scientific literature for their diverse biological activities . This product is classified as a warning substance and may be harmful if ingested, upon skin contact, or if inhaled. Appropriate safety precautions, including the use of personal protective equipment, should always be followed during handling. The physical properties of this compound include a calculated density of approximately 1.33 g/cm³ and a boiling point of around 384.8°C at 760 mmHg . It is supplied as a solid and should be stored at -20°C for long-term preservation (1-2 years) or at -4°C for shorter durations (1-2 weeks) . This product is provided "AS IS" for Research Use Only. It is not intended for human or veterinary therapeutic or diagnostic applications. Researchers are responsible for performing any necessary analytical characterization to confirm the identity and purity of the compound for their specific application.

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-7-3-4-9(8(2)5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAZWQJWDBXJSC-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Sulfanyl-1,3-Thiazol-4(5H)-one

The thiazolidinone core is synthesized by reacting thiourea with α-chloroacetoacetic acid ethyl ester under basic conditions. This reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the ester, followed by cyclization to form the thiazolidinone ring.

Reaction Conditions:

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Base: Sodium hydroxide (1.2 equiv)

  • Temperature: Reflux at 80°C for 6 hours

  • Yield: 68–72%

Mechanism:

  • Deprotonation of thiourea by NaOH generates a thiolate ion.

  • Thiolate attacks the α-carbon of α-chloroacetoacetic acid ethyl ester, displacing chloride.

  • Intramolecular cyclization forms the thiazolidinone ring.

Introduction of the 2,4-Dimethylbenzylidene Group

The benzylidene moiety is introduced via Knoevenagel condensation between 2-sulfanyl-1,3-thiazol-4(5H)-one and 2,4-dimethylbenzaldehyde. This step is catalyzed by piperidine or ammonium acetate in acetic acid.

Reaction Conditions:

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Glacial acetic acid

  • Temperature: 110°C for 8 hours

  • Yield: 55–60%

Mechanism:

  • Base-catalyzed deprotonation of the thiazolidinone’s active methylene group.

  • Aldol-type condensation with the aldehyde, followed by dehydration to form the (Z)-benzylidene product.

Optimization Studies and Comparative Analysis

Catalyst Screening for Knoevenagel Condensation

The choice of catalyst significantly impacts the reaction efficiency and stereoselectivity. The following table summarizes results from catalyst screening:

CatalystSolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
PiperidineAcetic acid11085895:5
Ammonium acetateAcetic acid110105290:10
DBUToluene12064885:15
No catalystAcetic acid11012<10

Data adapted from cyclocondensation studies of analogous thiazolidinones.

Key Findings:

  • Piperidine in acetic acid provided the highest yield and Z-selectivity due to its dual role as a base and azeotropic water remover.

  • Steric hindrance from the 2,4-dimethyl groups on the benzaldehyde favors the (Z)-isomer by minimizing non-bonded interactions.

Solvent Effects on Ring Formation

Polar protic solvents (e.g., ethanol, acetic acid) enhance cyclization by stabilizing intermediates through hydrogen bonding. Nonpolar solvents like toluene reduce yields due to poor solubility of ionic intermediates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr):

    • 1685 cm⁻¹ (C=O stretch of thiazolidinone)

    • 1590 cm⁻¹ (C=N stretch)

    • 1240 cm⁻¹ (C=S stretch)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (s, 1H, CH=S)

    • δ 7.20–7.10 (m, 3H, aromatic H)

    • δ 2.35 (s, 6H, 2×CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 192.1 (C=O)

    • δ 140.5 (C=N)

    • δ 128.9–125.3 (aromatic carbons)

Melting Point and Purity

  • Melting Point: 218–220°C (uncorrected)

  • HPLC Purity: >98% (C18 column, acetonitrile/water 70:30)

Challenges and Limitations

  • Low Yield in Condensation Step: The electron-donating methyl groups on the benzaldehyde reduce its electrophilicity, necessitating harsh conditions (high temperature, excess catalyst).

  • Isomer Separation: The (Z)-isomer predominates, but minor (E)-isomer contamination requires chromatographic purification.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 1 hour) reduces reaction time by 80% while maintaining a 55% yield, offering a greener alternative.

One-Pot Methodology

Combining thiourea, α-chloroacetoacetic acid ethyl ester, and 2,4-dimethylbenzaldehyde in a single step achieves a 45% yield but suffers from side reactions (e.g., over-condensation).

Industrial-Scale Considerations

  • Cost-Effective Catalysts: Replacing piperidine with recyclable acidic resins (e.g., Amberlyst-15) reduces production costs.

  • Solvent Recovery: Distillation of acetic acid achieves >90% recovery, minimizing waste .

Chemical Reactions Analysis

Nucleophilic Reactions at the Sulfhydryl Group

The sulfanyl (-SH) group undergoes characteristic thiol reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (NaOH/ethanol, 60°C).

  • Oxidation : Forms disulfide bridges (-S-S-) upon treatment with oxidizing agents like H₂O₂ or iodine.

  • Metal Complexation : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) to form coordination complexes, as observed in rhodanine derivatives .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethylbenzylidene moiety participates in EAS reactions:

Reaction TypeConditionsProduct
NitrationHNO₃/H₂SO₄, 0–5°CNitro group introduced at the para position relative to methyl groups
HalogenationCl₂/FeCl₃, 25°CChlorination at the ortho position of the benzylidene ring
SulfonationH₂SO₄, 100°CSulfonic acid group added to the aromatic ring

These modifications enhance solubility or enable further functionalization .

Condensation and Cycloaddition Reactions

The exocyclic C=C bond in the benzylidene group facilitates:

  • Knoevenagel Condensation : Reacts with aldehydes/ketones in the presence of piperidine to form extended conjugated systems.

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furan) to yield bicyclic adducts.

Ring-Opening and Functionalization

The thiazole ring undergoes selective transformations:

  • Hydrolysis : Acidic or basic conditions cleave the ring to form thioamide intermediates.

  • Nucleophilic Attack : Grignard reagents target the carbonyl group at position 4, yielding tertiary alcohols.

Comparative Reactivity of Structural Analogs

Key differences in reactivity among related compounds:

CompoundStructural FeatureReactivity Profile
(5Z)-5-(3,4-Dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one Chlorine substituentsEnhanced electrophilic substitution due to electron-withdrawing Cl atoms
5-(4-Hydroxybenzylidene)-2,4-thiazolidinedione Hydroxyl groupParticipates in O-glycosylation and ether formation
(5Z)-5-(2,4-Dimethylbenzylidene) derivativeMethyl groupsSteric hindrance reduces reaction rates in crowded electrophilic substitutions

Stability and Degradation

  • Photodegradation : UV exposure induces cis-trans isomerization of the benzylidene group.

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and forming polycyclic aromatic hydrocarbons.

Scientific Research Applications

The compound (5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in various scientific research applications. This article aims to explore its applications in different fields, including medicinal chemistry, materials science, and agriculture, supported by case studies and data tables.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Study : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

Materials Science

Nucleating Agents
Thiazole derivatives are being explored as nucleating agents in polymer science. They enhance the crystallization process of polymers, improving mechanical properties and thermal stability.

Data Table: Nucleation Efficiency of Thiazole Derivatives

CompoundNucleation Efficiency (%)Application
This compound85Polypropylene
Other Thiazole Derivative X75Polystyrene
Other Thiazole Derivative Y70Polyethylene

Agricultural Applications

Pesticidal Properties
Thiazole derivatives have been investigated for their potential as pesticides due to their ability to inhibit key enzymes in pests. The compound has shown promise in preliminary studies for controlling agricultural pests.

Case Study : Field trials conducted on crops treated with thiazole-based pesticides demonstrated a reduction in pest populations by over 50% compared to untreated controls .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiazole derivatives. These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
This compound25Synthetic Study
Other Thiazole Derivative A30Literature Review
Other Thiazole Derivative B35Literature Review

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the disruption of metabolic processes and cell signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

A. (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e)

  • Structure : Features a 4-hydroxybenzylidene group and a thioxo (-S-) group at position 2.
  • Activity : Demonstrates potent inhibition of DYRK1A kinase (IC₅₀ = 0.028 µM), attributed to the hydrogen-bonding capability of the hydroxyl group .

B. (5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s)

  • Structure: Contains a methylenedioxybenzylidene group and a pyridinylamino substituent.
  • Activity : Inhibits DYRK1A with IC₅₀ = 0.033 µM, likely due to π-π stacking interactions from the aromatic pyridine ring .
  • Comparison: The sulfanyl group in the target compound may offer distinct electronic effects compared to the amino substituent in 5s, influencing binding kinetics.
Antimicrobial Thiazolidinones

A. (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-one (6a–j)

  • Structure: Varied benzylidene and aryl amino substituents.
  • Activity : Compounds with electron-withdrawing groups (e.g., nitro) on the benzylidene ring exhibit enhanced antibacterial activity (MIC₅₀ = 8–16 µg/mL) .
  • Comparison : The 2,4-dimethyl group in the target compound may confer resistance to metabolic degradation compared to nitro or halogen substituents.

B. (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e)

  • Structure : Incorporates a piperazinyl group and methylenedioxybenzylidene.
  • Activity : Shows moderate antiproliferative activity against HCT116 colorectal cancer cells (IC₅₀ = 12.5 µM) .
  • Comparison : The sulfanyl group in the target compound may enhance metal-chelating properties, a feature absent in 5e.
Anti-inflammatory and Analgesic Derivatives

A. Darbufelone [(5Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-imino-1,3-thiazol-4(5H)-one]

  • Structure : Bulky 3,5-di-tert-butyl-4-hydroxybenzylidene group.
  • Activity : Potent COX-2 inhibitor with anti-inflammatory effects .
  • Comparison : The 2,4-dimethyl substitution in the target compound lacks the steric bulk of darbufelone, which is critical for COX-2 selectivity.

B. Mirin [(5Z)-2-Amino-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]

  • Structure: 4-Hydroxybenzylidene and amino substituents.
  • Activity : Inhibits the MRN complex (Mre11-Rad50-Nbs1), disrupting DNA repair .
  • Comparison : The sulfanyl group in the target compound may offer redox-modulating properties absent in Mirin.
Physicochemical Data
  • Melting Point : Expected >250°C, based on analogues like (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (mp = 240–242°C) .
  • Solubility : Lower aqueous solubility compared to hydroxylated analogues (e.g., 3e) due to the hydrophobic 2,4-dimethyl group.
  • Stability : The sulfanyl group may confer susceptibility to oxidation, necessitating stabilization in formulation .

Biological Activity

(5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is characterized by its unique structural features, which include a thiazole ring and a sulfur atom that contribute to its biological efficacy.

The molecular formula of this compound is C₁₃H₁₃NOS₂, with a molecular weight of 265.37 g/mol. The compound's structure can be represented as follows:

Structure C13H13NOS2\text{Structure }\text{C}_{13}\text{H}_{13}\text{N}\text{O}\text{S}_{2}

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have been reported to inhibit various cancer cell lines through mechanisms such as kinase inhibition. A study evaluating thiazole derivatives indicated that many compounds demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with some achieving IC₅₀ values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of JAK2 and EGFR
2-(Cyclopentylamino)thiazol-4(5H)-oneHepG-20.07Inhibition of 11β-HSD1
3-(4-bromophenyl)thiazol-4(5H)-oneMCF-7TBDVarious kinase inhibition

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A study found that compounds containing thiazole exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 31.25 µg/ml against Candida species and other pathogens .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/ml)
This compoundE. coli ATCC 25922TBD
Compound 4fC. glabrata ATCC 2443331.25
Compound 4bK. pneumoniae NCTC 963362.5

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cancer progression.
  • Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activities that may contribute to their anticancer effects.
  • Enzyme Inhibition : The compound has potential as an inhibitor of enzymes like 11β-HSD1, which is implicated in metabolic disorders .

Case Studies

Several studies have highlighted the promising biological activities of thiazole derivatives:

  • Study on Anticancer Activity : A recent investigation into novel thiazole derivatives revealed that modifications in the thiazole structure could enhance anticancer potency by targeting specific signaling pathways associated with tumor growth .
  • Antimicrobial Evaluation : Research focusing on the antimicrobial properties of thiazoles demonstrated significant efficacy against a range of pathogens, suggesting their potential as therapeutic agents in infectious diseases .

Q & A

Basic: What are the standard synthetic routes for (5Z)-5-(2,4-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one?

Methodological Answer:
The compound is typically synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and a substituted benzaldehyde derivative (e.g., 2,4-dimethylbenzaldehyde). A representative protocol involves refluxing equimolar amounts of the aldehyde and thioxothiazolidin-4-one in glacial acetic acid with anhydrous sodium acetate as a catalyst for 6–8 hours . The reaction progress is monitored by TLC, and the product is isolated via precipitation in ice-cold water, followed by recrystallization (e.g., ethanol) to achieve >80% yield. Variations in substituents on the benzylidene moiety can modulate reactivity and regioselectivity .

Basic: Which spectroscopic techniques are employed for structural validation of this compound?

Methodological Answer:

  • FT-IR and FT-Raman : Used to confirm functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, C=O at ~1700 cm⁻¹) and Z-configuration of the benzylidene group via characteristic absorption bands .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) and carbon signals (e.g., thiazolidinone C=O at ~170 ppm) .
  • X-ray Crystallography : Resolves the Z-configuration and intramolecular interactions (e.g., C–H···S hydrogen bonds stabilizing the planar thiazolidinone ring) .

Advanced: How can computational methods like DFT or molecular docking enhance understanding of its bioactivity?

Methodological Answer:

  • DFT Studies : Optimize molecular geometry, calculate frontier molecular orbitals (FMOs), and predict reactivity descriptors (e.g., electrophilicity index) to correlate electronic properties with biological activity . For example, a lower HOMO-LUMO gap in analogs correlates with enhanced inhibitory activity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., DYRK1A kinase or PRL-3 phosphatase) to identify key residues (e.g., hydrogen bonds with catalytic sites) and guide structural modifications .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) to validate docking results .

Advanced: How to address contradictions in biological activity data across different studies?

Methodological Answer:

  • Structural Analog Comparison : Compare activity of the target compound with derivatives (e.g., 4-methoxy or 4-chloro benzylidene analogs) to identify substituent-dependent trends .
  • Assay Standardization : Control variables such as cell line viability (e.g., MCF-7 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Statistical Validation : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) of IC₅₀ differences between studies .

Advanced: What strategies optimize the compound’s inhibitory activity against specific enzymes?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene ring to enhance electrophilicity and target binding . For example, 4-chloro analogs show 3-fold higher DYRK1A inhibition than unsubstituted derivatives .
  • Scaffold Hybridization : Fuse with bioactive moieties (e.g., pyrazine or piperidine) to improve solubility and pharmacokinetics .
  • Enzyme Assays : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition modality (competitive vs. non-competitive) and refine molecular design .

Advanced: How does crystallographic data inform the design of derivatives with improved stability?

Methodological Answer:

  • Intramolecular Interactions : X-ray data reveal stabilizing interactions (e.g., C5–H5A···S1 hydrogen bonds forming S(6) motifs), which can be preserved in derivatives to maintain conformational rigidity .
  • Packing Analysis : Intermolecular C–H···O bonds in crystal lattices suggest strategies to enhance solid-state stability (e.g., introducing polar groups to strengthen packing interactions) .
  • Torsional Angle Adjustments : Modify dihedral angles between the thiazolidinone ring and arylidene group to reduce steric strain and improve solubility .

Basic: What in vitro assays are used for preliminary biological evaluation?

Methodological Answer:

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values for breast or colon adenocarcinoma) at 24–72 hours .
  • Enzyme Inhibition : Colorimetric assays (e.g., phosphatase or kinase activity measured via pNPP hydrolysis) with positive controls (e.g., sodium orthovanadate) .
  • Antimicrobial Screening : Agar diffusion assays (e.g., MIC determination against S. aureus or E. coli) .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Solvent Effects : Re-calculate DFT properties using implicit solvent models (e.g., PCM) to better match experimental conditions .
  • Conformational Sampling : Use molecular dynamics to explore alternative binding poses not captured in rigid docking .
  • Protonation State : Adjust ligand protonation (e.g., thiol vs. thione tautomers) in docking simulations to align with physiological pH .

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